1-Phenyl-5-piperidin-1-ylpentan-1-one

説明

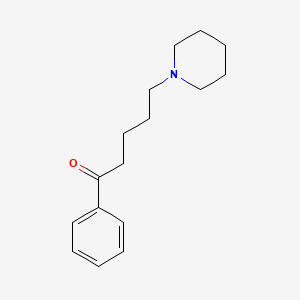

1-Phenyl-5-piperidin-1-ylpentan-1-one is an organic compound with the molecular formula C16H23NO It is a ketone derivative that features a phenyl group attached to a pentanone chain, which is further substituted with a piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

1-Phenyl-5-piperidin-1-ylpentan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-phenylpentan-1-one with piperidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

1-Phenyl-5-piperidin-1-ylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

1-Phenyl-5-piperidin-1-ylpentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Phenyl-5-piperidin-1-ylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

類似化合物との比較

Similar Compounds

- 1-Phenyl-2-piperidin-1-ylpentan-1-one

- 1-Phenyl-3-piperidin-1-ylpentan-1-one

- 1-Phenyl-4-piperidin-1-ylpentan-1-one

Uniqueness

1-Phenyl-5-piperidin-1-ylpentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

1-Phenyl-5-piperidin-1-ylpentan-1-one, also known as α-PVP, is a synthetic stimulant belonging to the class of compounds known as pyrrolidinophenones. Its unique structure and substitution pattern contribute to its diverse biological activities, which have garnered attention in both pharmacological research and toxicological studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. Its structure features a phenyl ring, a piperidine moiety, and a pentanone chain, which collectively influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 274.41 g/mol |

| Melting Point | 175-177 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol) |

This compound primarily acts as a monoamine reuptake inhibitor , particularly affecting the dopamine transporter (DAT) and norepinephrine transporter (NET). This mechanism is similar to that of other stimulants like cocaine and amphetamines, leading to increased levels of neurotransmitters in the synaptic cleft.

Key Findings:

- Dopamine Transporter Inhibition : Studies have shown that α-PVP exhibits potent inhibition of dopamine reuptake, with IC values in the nanomolar range .

- Norepinephrine Transporter Inhibition : It also inhibits norepinephrine reuptake, contributing to its stimulant effects .

Stimulant Effects

Research indicates that this compound produces stimulant effects similar to those of traditional psychostimulants. Users report increased energy, euphoria, and heightened alertness. However, these effects are accompanied by significant risks of addiction and adverse health outcomes.

Neurotoxicity

Studies have highlighted the potential neurotoxic effects associated with α-PVP use. Chronic administration has been linked to dopaminergic neurotoxicity in animal models, raising concerns about long-term use and its implications for mental health .

Case Studies and Clinical Observations

Several case studies have documented the acute effects of α-PVP use:

- Case Study on Emergency Room Visits : A report indicated an increase in emergency room visits related to α-PVP intoxication, characterized by severe agitation, paranoia, and cardiovascular complications .

- Withdrawal Symptoms : Users have reported withdrawal symptoms resembling those of other stimulant drugs, including fatigue, depression, and cravings .

Comparative Biological Activity

When compared to other compounds such as pyrovalerone and methamphetamine, this compound shows a distinct profile in terms of potency and side effects:

| Compound | DAT Inhibition (IC) | NET Inhibition (IC) | SERT Inhibition (IC) |

|---|---|---|---|

| This compound | ~10 nM | ~20 nM | Inactive |

| Pyrovalerone | ~15 nM | ~30 nM | Moderate |

| Methamphetamine | ~5 nM | ~10 nM | Moderate |

特性

IUPAC Name |

1-phenyl-5-piperidin-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c18-16(15-9-3-1-4-10-15)11-5-8-14-17-12-6-2-7-13-17/h1,3-4,9-10H,2,5-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUYQKPGTWRLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328681 | |

| Record name | 1-phenyl-5-piperidin-1-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116849-53-7 | |

| Record name | 1-phenyl-5-piperidin-1-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。